An In-depth Technical Guide to Methyl 3-amino-2-methylbenzoate
An In-depth Technical Guide to Methyl 3-amino-2-methylbenzoate
CAS Number: 18583-89-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-amino-2-methylbenzoate, a key building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, synthesis and purification protocols, spectroscopic information, and potential applications, with a focus on its emerging role in drug discovery.
Chemical and Physical Properties
Methyl 3-amino-2-methylbenzoate is a substituted aromatic ester. Its core structure consists of a benzene ring functionalized with an amino group, a methyl group, and a methyl ester group. These functional groups contribute to its unique chemical reactivity and physical characteristics.
Table 1: Physical and Chemical Properties of Methyl 3-amino-2-methylbenzoate
| Property | Value | Reference(s) |
| CAS Number | 18583-89-6 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | Colorless to brown liquid | [3] |
| Boiling Point | 300 °C (lit.) | [1] |
| Density | 1.146 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.573 (lit.) | [1] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [1] |
| pKa (Predicted) | 3.31 ± 0.10 | [3] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [3] |
| InChI Key | ZOOQFAUFPWXUMI-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=CC=C1N)C(=O)OC | [4] |
Synthesis and Purification
Synthesis of 3-amino-2-methylbenzoic acid
A common method for the synthesis of 3-amino-2-methylbenzoic acid is the reduction of 2-methyl-3-nitrobenzoic acid.[5]
Experimental Protocol: Synthesis of 3-amino-2-methylbenzoic acid [5]
-
Reaction Setup: In a two-necked round-bottomed flask, dissolve 2-methyl-3-nitrobenzoic acid (2 g, 12.12 mmol) in ethyl acetate.
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (0.10 g) to the solution.
-
Hydrogenation: Stir the reaction mixture vigorously for 15 hours under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Work-up: Upon completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (60-120 mesh) using a mixture of dichloromethane and ethanol (99.5:0.5 v/v) as the eluent to yield pure 3-amino-2-methylbenzoic acid as a white solid.
Esterification to Methyl 3-amino-2-methylbenzoate (Proposed)
The following protocol is adapted from the synthesis of the similar compound, Methyl 3-amino-4-methylbenzoate, and represents a likely method for the preparation of the title compound.[6]
Experimental Protocol: Esterification of 3-amino-2-methylbenzoic acid [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per 1 g of acid).
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude Methyl 3-amino-2-methylbenzoate.
Purification
The crude product can be purified by standard laboratory techniques. The following is a general purification protocol adapted from a similar compound.[7]
Experimental Protocol: Purification by Column Chromatography [7]
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. If peak tailing is observed on TLC, a small amount of triethylamine (0.5-1%) can be added to the eluent.
-
Procedure:
-
Prepare a slurry of silica gel in the initial low-polarity mobile phase and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent.
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 3-amino-2-methylbenzoate.
-
Spectroscopic Data (Predicted and Analogous)
Specific experimental spectroscopic data for Methyl 3-amino-2-methylbenzoate is not available in the provided search results. The following information is based on data for closely related compounds and general principles of spectroscopy.
Table 2: Predicted and Analogous Spectroscopic Data
| Spectrum | Predicted/Analogous Data | Reference(s) |
| ¹H NMR | Based on Methyl 2-amino-3-methylbenzoate: Aromatic protons (δ 6.5-7.8 ppm), -OCH₃ protons (δ ~3.9 ppm), Ar-CH₃ protons (δ ~2.2 ppm), -NH₂ protons (broad singlet). | [8] |
| ¹³C NMR | Based on 3-methylbenzoic acid: Carbonyl carbon (C=O) (~167 ppm), aromatic carbons (~120-140 ppm), -OCH₃ carbon (~52 ppm), Ar-CH₃ carbon (~20 ppm). | [9] |
| IR (Infrared) | Based on 3-amino-2-methylbenzoic acid and methyl benzoate: N-H stretching (two bands, ~3300-3500 cm⁻¹), C=O stretching (~1700-1730 cm⁻¹), C-N stretching (~1280 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹). | [5][10][11] |
| Mass Spectrum (MS) | Based on 2-amino-3-methylbenzoic acid: Molecular ion peak (M⁺) expected at m/z = 165. Fragmentation may involve loss of -OCH₃ (m/z = 134) and -COOCH₃ (m/z = 106). | [12] |
Reactivity and Potential Applications in Drug Discovery
Methyl 3-amino-2-methylbenzoate is a versatile intermediate in organic synthesis. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the ester can be hydrolyzed or converted to other functional groups. Its substituted benzene ring can also participate in electrophilic aromatic substitution reactions.
The presence of the amino and methyl groups on the benzene ring, along with the ester functionality, makes this compound a valuable scaffold in medicinal chemistry. There is evidence to suggest that compounds with similar structural motifs possess interesting biological activities.
Potential as an Antitumor Agent
While direct studies on the antitumor activity of Methyl 3-amino-2-methylbenzoate are limited, related compounds have shown promise. Two potential mechanisms of action are hypothesized based on the activity of structurally similar molecules.
Some aminophenyl benzothiazole derivatives, which share the aminomethylphenyl moiety, have been shown to act as agonists of the Aryl Hydrocarbon Receptor (AhR).[13] AhR is a transcription factor involved in regulating immune responses and cellular proliferation.[13] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize pro-drugs into active cytotoxic agents within tumor cells.
Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway for antitumor activity.
Derivatives of methyl 3-aminobenzoate have been identified as dual inhibitors of malate dehydrogenase 1 (MDH1) and 2 (MDH2).[14] MDH enzymes are crucial for cellular metabolism, and their inhibition can disrupt cancer cell metabolism and proliferation.[15] Specifically, inhibition of MDH can interfere with the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle, leading to reduced mitochondrial respiration and inhibition of hypoxia-inducible factor-1α (HIF-1α) accumulation, a key factor in tumor survival.[14][16]
Caption: Hypothesized mechanism of antitumor activity via Malate Dehydrogenase (MDH) inhibition.
Safety and Handling
Methyl 3-amino-2-methylbenzoate is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: Hazard and Safety Information
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritant (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Conclusion
Methyl 3-amino-2-methylbenzoate is a valuable chemical intermediate with considerable potential, particularly in the field of drug discovery. While further research is needed to fully elucidate its spectroscopic properties and biological activities, the available data on related compounds suggest promising avenues for investigation into its use as a scaffold for novel antitumor agents. The synthetic and purification protocols outlined in this guide provide a solid foundation for researchers to work with this compound. As with all chemicals, appropriate safety precautions should be taken during handling and use.
References
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- 5. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
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- 12. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]
- 13. US12037322B2 - AHR agonists - Google Patents [patents.google.com]
- 14. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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